Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate
Description
Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.1]heptane core. This structure combines a rigid bicyclic scaffold with a tert-butyl carbamate group and an amino-acetate side chain at position 6. Such compounds are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)10(13)9-7-4-8(9)6-14-5-7/h7-10,14H,4-6,13H2,1-3H3 |
InChI Key |
CJPUFCMUXWOOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1C2CC1CNC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. This is followed by functional group modifications to introduce the tert-butyl ester and amino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Cores
The 3-azabicyclo[3.1.1]heptane core distinguishes this compound from analogs with smaller or larger ring systems:
- 3-azabicyclo[3.1.0]hexane derivatives (e.g., exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, CAS 5701-87-1): The reduced ring size (3.1.0 vs. 3.1.1) lowers strain energy and alters spatial orientation, impacting steric interactions in drug-receptor binding .
Functional Group Modifications
Key substituent differences influence physicochemical and pharmacological properties:
- Ethyl 2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate (CAS 2101945-41-7): Replaces the tert-butyl carbamate with an ethyl ester, reducing steric bulk and altering lipophilicity (clogP ~1.5 vs. ~2.2 for the tert-butyl analog) .
- 3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride (CAS EN300-190540): A carboxylic acid substituent introduces ionizability at physiological pH, enhancing solubility but limiting blood-brain barrier permeability compared to the neutral tert-butyl group .
Physicochemical Properties
*clogP estimated using fragment-based methods.
Commercial Availability
| Compound Name | Vendor | Purity | Price (100 mg) | |
|---|---|---|---|---|
| tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate | Enamine Ltd | 95% | $160 | |
| tert-Butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate | Aladdin Scientific | 97% | $220 |
Biological Activity
Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate, also known as tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate, is a bicyclic compound with potential biological activity. This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1363382-46-0
- Purity : Typically ≥ 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, particularly in the central nervous system (CNS), which may influence neurological outcomes.
- Protein Interactions : Its azabicyclic structure allows it to disrupt protein-protein interactions, a mechanism often exploited in drug design for targeting specific pathways in disease states.
Biological Activity
Research has indicated that compounds related to this compound exhibit various biological activities:
- Antimicrobial Activity : Some azabicyclic compounds demonstrate significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Antiprotozoal Activity : A study highlighted the antiprotozoal effects of azabicyclo compounds against Plasmodium falciparum and Trypanosoma brucei, suggesting potential applications in treating malaria and sleeping sickness .
- Neuroprotective Effects : Investigations into similar compounds have shown neuroprotective properties, indicating potential therapeutic uses in neurodegenerative diseases.
Case Study 1: Antiprotozoal Efficacy
A series of azabicyclo compounds were synthesized and tested for their antiprotozoal activity. The most active derivatives exhibited IC50 values in the submicromolar range against Plasmodium falciparum (IC50 = 0.252 µM) and Trypanosoma brucei (IC50 = 0.329 µM), showcasing the effectiveness of structural modifications in enhancing biological activity .
Case Study 2: Neuropharmacological Research
In a study examining the effects of azabicyclo derivatives on neurotransmitter systems, it was found that certain modifications to the bicyclic structure could significantly enhance receptor affinity and selectivity for serotonin receptors, suggesting potential applications in mood disorders and anxiety treatments.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate | C11H20N2O2 | Antiprotozoal | 0.252* |
| Related Azabicyclo Compound | C12H22N2O2 | Antimicrobial | Varies |
| Another Azabicyclo Derivative | C10H18N2O2 | Neuroprotective | Not specified |
*Note: IC50 values are indicative of potency; lower values represent higher potency against target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
